molecular formula C13H13N3O2 B5526707 N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide

N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5526707
M. Wt: 243.26 g/mol
InChI Key: DDPSREFFOOWHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide” would likely include a benzene ring (from the benzamide component), an amide group (from the benzamide component), and a pyrimidine ring (from the 2-pyrimidinyloxy component) .

Scientific Research Applications

Synthesis and Antitubercular Activity

Research led by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, exhibiting promising in vitro antitubercular activity against Mycobacterium tuberculosis. The molecular docking study suggested these compounds could be potential leads in anti-tubercular drug discovery, highlighting their safety and non-cytotoxic nature (Nimbalkar et al., 2018).

Anticancer Activity

Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety, evaluated for in vitro anticancer activity. Some derivatives displayed significant antiproliferative activity, especially against human cancer cell lines, demonstrating the potential for further anticancer drug development (Rasal et al., 2020).

PET Imaging of Metabotropic Glutamate 1 Receptor

Fujinaga et al. (2012) developed novel 4-substituted benzamides for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, showing high binding affinity and potential for quantitative analysis of mGlu1 in monkey brain. This research underscores the utility of these compounds in neuroimaging studies (Fujinaga et al., 2012).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. These findings support the exploration of such compounds for therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Biological Evaluation of Benzamides

Saeed et al. (2015) synthesized a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, investigating their potential biological applications. These compounds were screened against human recombinant alkaline phosphatase, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of “N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide”. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Future Directions

The future directions for “N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide” would depend on its specific properties and potential applications. Benzamides have a wide range of uses, and new applications are continually being explored .

properties

IUPAC Name

N,N-dimethyl-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)12(17)10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPSREFFOOWHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide

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